molecular formula C19H23N3OS B2713296 N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1355775-76-6

N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2713296
CAS No.: 1355775-76-6
M. Wt: 341.47
InChI Key: HRGLTGIRBJCPEG-UHFFFAOYSA-N
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Description

N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a prop-2-yn-1-yl group and a carboxamide group, along with a phenyl ring substituted with a cyanopropylsulfanyl group. Its unique structure suggests potential utility in medicinal chemistry, materials science, and other areas of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include a piperidine derivative, a phenyl derivative, and various reagents to introduce the cyanopropylsulfanyl and prop-2-yn-1-yl groups. Common synthetic routes may involve:

    Nucleophilic Substitution: Introducing the cyanopropylsulfanyl group via nucleophilic substitution reactions.

    Amidation: Forming the carboxamide group through amidation reactions.

    Alkylation: Introducing the prop-2-yn-1-yl group through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanopropylsulfanyl group could play a role in binding to active sites, while the piperidine ring may influence the compound’s overall conformation and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide: can be compared with other piperidine derivatives, such as:

Uniqueness

The unique combination of functional groups in this compound, particularly the cyanopropylsulfanyl and prop-2-yn-1-yl groups, distinguishes it from other similar compounds. This unique structure may confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets.

Properties

IUPAC Name

N-[2-(1-cyanopropan-2-ylsulfanyl)phenyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-3-12-22-13-9-16(10-14-22)19(23)21-17-6-4-5-7-18(17)24-15(2)8-11-20/h1,4-7,15-16H,8-10,12-14H2,2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGLTGIRBJCPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)SC1=CC=CC=C1NC(=O)C2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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